molecular formula C10H15NO2 B1149048 Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 105786-34-3

Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B1149048
CAS RN: 105786-34-3
M. Wt: 181.234
InChI Key:
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Description

Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate is a chemical compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 g/mol . The compound is also known by several synonyms, including (Endo,endo)-ethyl 3-aminobicyclo [2.2.1]hept-5-ene-2-carboxylate and (1R,3R,4S)-ethyl 3-aminobicyclo [2.2.1]hept-5-ene-2-carboxylate .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C10H15NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h3-4,6-9H,2,5,11H2,1H3 . The Canonical SMILES representation is CCOC(=O)C1C2CC(C1N)C=C2 .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 52.3 Ų and contains 1 hydrogen bond donor and 3 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 181.110278721 g/mol .

properties

IUPAC Name

ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h3-4,6-9H,2,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNRHCYSKKEJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(C1N)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate

Q & A

Q1: What is the significance of the chirality of Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate in the synthesis of pyrimido[2,1-a]isoindole enantiomers?

A1: The research demonstrates that using enantiomeric forms (di-endo and di-exo) of Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate as starting materials leads to the synthesis of corresponding pyrimido[2,1-a]isoindole enantiomers []. This chirality transfer is crucial as different enantiomers of a molecule can exhibit different biological activities. The study confirms the transfer of chirality from the norbornene derivative to the final product. []

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